

# Application Notes: Studying DHX36-G-Quadruplex Binding Using Fluorescence Anisotropy

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## Compound of Interest

Compound Name: DCH36\_06

Cat. No.: B15568848

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## Introduction

DEAH-box helicase 36 (DHX36), also known as G4R1 or RHAU, is a critical enzyme involved in resolving G-quadruplex (G4) structures in both DNA and RNA. These non-canonical secondary structures are implicated in a variety of cellular processes, including transcription, translation, and telomere maintenance.[1][2] Dysregulation of G4 structures and the helicases that resolve them, such as DHX36, has been linked to several diseases, including cancer.[3][4] Consequently, DHX36 represents a promising therapeutic target.

Fluorescence anisotropy (FA), also known as fluorescence polarization (FP), is a powerful, solution-based technique for quantitatively studying molecular interactions in real-time.[5] The principle of FA is based on the differential tumbling rates of a fluorescently labeled molecule in its free versus bound state. A small, fluorescently labeled G-quadruplex oligonucleotide tumbles rapidly in solution, resulting in a low anisotropy value. Upon binding to the much larger DHX36 protein, the tumbling of the complex slows significantly, leading to an increase in the anisotropy value. This change in anisotropy can be used to determine the binding affinity (dissociation constant,  $K_d$ ) of the interaction.[5]

These application notes provide a detailed protocol for utilizing fluorescence anisotropy to characterize the binding of DHX36 to G-quadruplex DNA and to screen for potential inhibitors.

## Key Applications

- **Quantitative Binding Analysis:** Determine the dissociation constant (Kd) for the interaction between DHX36 and various G-quadruplex-forming DNA or RNA sequences.
- **High-Throughput Screening:** Screen compound libraries to identify small molecule inhibitors that disrupt the DHX36-G4 interaction.
- **Mechanistic Studies:** Investigate the effects of mutations, co-factors (e.g., ATP), and other proteins on the binding affinity of DHX36 for its substrates.

## Data Presentation

The binding affinity of DHX36 for G-quadruplex structures is exceptionally high, with reported dissociation constants extending into the picomolar range. Below is a summary of reported binding and kinetic parameters for DHX36 with various G-quadruplex substrates.

Substrate Type	G-Quadruplex Sequence	Reported Affinity (Kd)	Kinetic Parameters (kcat/KM)	Reference
DNA G-Quadruplex	General	<10 pM - low nM	-	[6]
DNA G-Quadruplex	Unimolecular (G3TT)3G3A15	-	1.3 (±0.2) × 10 <sup>9</sup> M <sup>-1</sup> min <sup>-1</sup>	[7]
DNA G-Quadruplex	Unimolecular (G3T)3G3A15	-	1.1 (±0.1) × 10 <sup>9</sup> M <sup>-1</sup> min <sup>-1</sup>	[7]
DNA G-Quadruplex	Tetramolecular (5G-A15)	-	Not dependent on G4 length	[7]

## Experimental Protocols

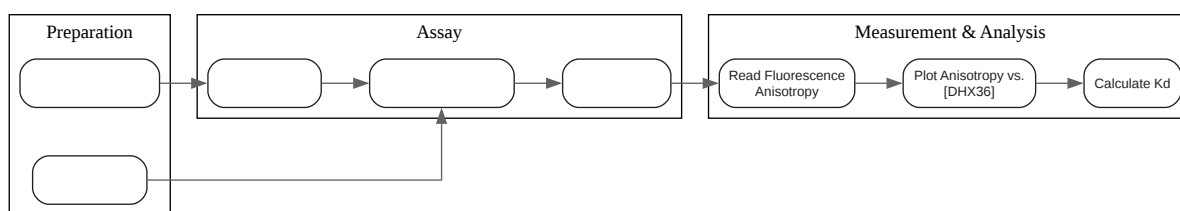
### Protocol 1: Determination of DHX36-G-Quadruplex Binding Affinity by Direct Titration

This protocol describes the measurement of the dissociation constant ( $K_d$ ) by titrating increasing concentrations of purified DHX36 protein into a constant concentration of a fluorescently labeled G-quadruplex oligonucleotide.

#### Materials and Reagents:

- Purified recombinant human DHX36 protein
- Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., 5'-FAM-(GGGTTA)3GGG-3' for human telomeric repeat)
- Binding Buffer: 20 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM MgCl<sub>2</sub>, 2 mM DTT, 0.01% (v/v) Tween-20
- 384-well, low-volume, black, flat-bottom microplates
- Fluorescence plate reader with polarization filters

#### Experimental Workflow:



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Caption: Workflow for DHX36-G4 binding assay.

#### Procedure:

- G-Quadruplex Preparation:

- Resuspend the 5'-FAM labeled G-quadruplex oligonucleotide in nuclease-free water to a stock concentration of 100  $\mu$ M.
- To fold the oligonucleotide into a G-quadruplex structure, dilute the stock to 10  $\mu$ M in Binding Buffer and heat at 95°C for 5 minutes, followed by slow cooling to room temperature overnight.
- Assay Plate Preparation:
  - Prepare a serial dilution of DHX36 protein in Binding Buffer. The concentration range should span from approximately 0.1x to 10x the expected  $K_d$ .
  - Add 10  $\mu$ L of the fluorescently labeled G-quadruplex DNA to each well of a 384-well plate to a final concentration of 1-5 nM.
  - Add 10  $\mu$ L of the DHX36 serial dilutions to the wells. Include wells with buffer only for a "no protein" control.
- Incubation and Measurement:
  - Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
  - Measure the fluorescence anisotropy using a plate reader equipped with appropriate excitation (e.g., 485 nm for FAM) and emission (e.g., 520 nm for FAM) filters and polarizers.
- Data Analysis:
  - Plot the change in fluorescence anisotropy as a function of the DHX36 concentration.
  - Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant ( $K_d$ ).

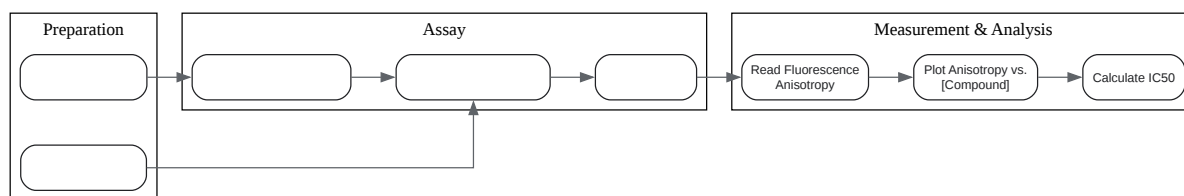
## Protocol 2: Competitive Binding Assay for Screening DHX36 Inhibitors

This protocol is designed to screen for small molecules that inhibit the interaction between DHX36 and a G-quadruplex substrate.

#### Materials and Reagents:

- All materials from Protocol 1
- Test compounds dissolved in DMSO

#### Experimental Workflow:



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Caption: Workflow for DHX36 inhibitor screening.

#### Procedure:

- Assay Plate Preparation:
  - Prepare a solution containing the DHX36-G4 complex by mixing DHX36 protein (at a concentration equal to its  $K_d$ ) and the fluorescently labeled G-quadruplex DNA (at 1-5 nM) in Binding Buffer.
  - Prepare serial dilutions of the test compounds in Binding Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
  - Add 10  $\mu$ L of the DHX36-G4 complex to each well of a 384-well plate.

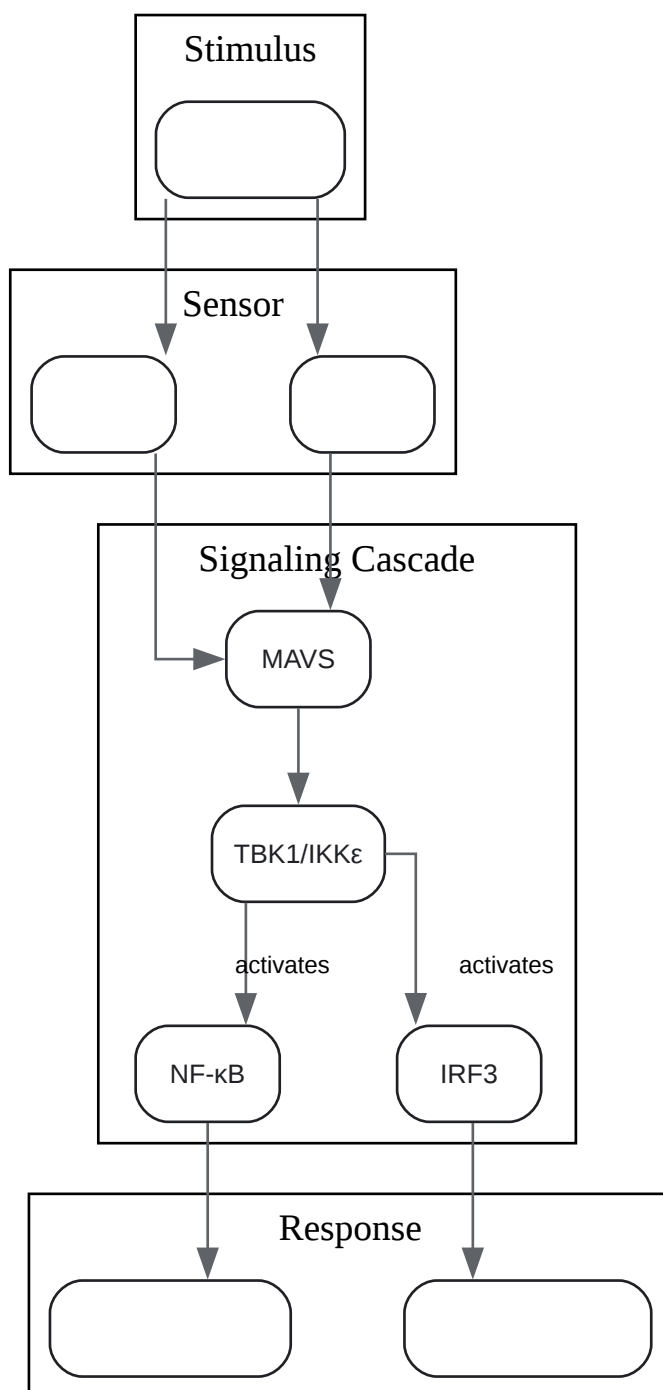
- Add 10  $\mu$ L of the compound serial dilutions to the wells. Include wells with DMSO only as a "no inhibitor" control.
- Incubation and Measurement:
  - Incubate the plate at room temperature for 30-60 minutes.
  - Measure the fluorescence anisotropy as described in Protocol 1.
- Data Analysis:
  - A decrease in fluorescence anisotropy indicates that the test compound is displacing the fluorescent G-quadruplex from DHX36.
  - Plot the fluorescence anisotropy values against the logarithm of the compound concentration.
  - Fit the data to a dose-response curve to determine the IC<sub>50</sub> value for each compound.

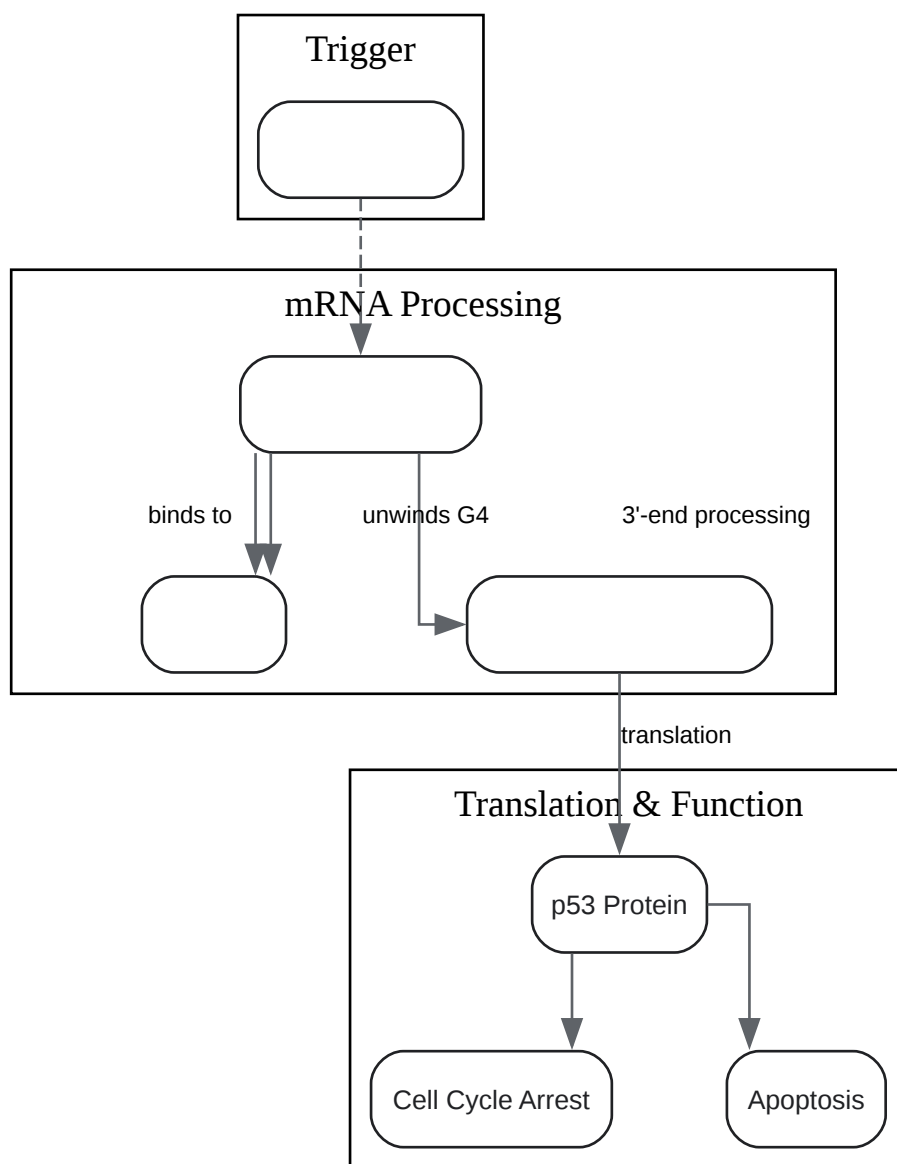
## Signaling Pathways Involving DHX36

DHX36 plays a crucial role in several cellular signaling pathways, primarily through its ability to resolve G-quadruplex structures that regulate gene expression and immune responses.

### DHX36 in Innate Immune Signaling

DHX36 acts as a cytoplasmic sensor for viral double-stranded RNA (dsRNA).<sup>[8]</sup> Upon viral infection, DHX36 can recognize viral RNA structures and, in conjunction with other helicases, activate downstream signaling cascades. This leads to the activation of transcription factors such as NF- $\kappa$ B and IRF3, culminating in the production of type I interferons and other pro-inflammatory cytokines.<sup>[1][8]</sup> The STING pathway, a key component of the innate immune response to cytoplasmic DNA, can also be influenced by the accumulation of cytoplasmic DNA fragments resulting from genomic instability when DHX36 function is lost.<sup>[1]</sup>





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